molecular formula C7H9ClN2O B8430936 2-Chloro-4-ethyl-5-methoxypyrimidine

2-Chloro-4-ethyl-5-methoxypyrimidine

Cat. No.: B8430936
M. Wt: 172.61 g/mol
InChI Key: ZYOAWHBDVAFHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethyl-5-methoxypyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-4-ethyl-5-methoxypyrimidine

InChI

InChI=1S/C7H9ClN2O/c1-3-5-6(11-2)4-9-7(8)10-5/h4H,3H2,1-2H3

InChI Key

ZYOAWHBDVAFHAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-methoxypyrimidine (5 g) was dissolved in THF (50 ml), and while cooling, iron(III) acetylacetone (985 mg) and ethyl magnesium chloride (0.91 M: 36.9 ml) were then added to the solution. The obtained mixture was stirred at room temperature overnight. Thereafter, iron(III) acetylacetone (985 mg) and methyl magnesium chloride (0.91 M: 36.9 ml) were added to the reaction solution further twice. A 1 N hydrochloric acid aqueous solution was added to the reaction mixture, and liquid separation and extraction were then carried out with diethyl ether. The organic layer was dried over magnesium sulfate, and the solvent was then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate), so as to obtain the title compound (1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.9 mL
Type
reactant
Reaction Step Three
Name
iron(III) acetylacetone
Quantity
985 mg
Type
catalyst
Reaction Step Three
Quantity
36.9 mL
Type
reactant
Reaction Step Four
Name
iron(III) acetylacetone
Quantity
985 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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